![molecular formula C17H13N3O3S B2995560 N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-41-0](/img/structure/B2995560.png)
N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
“N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer drugs .
Scientific Research Applications
Antimicrobial Activity
Thiazoles, the core structure of the compound, are known for their antimicrobial properties . Sulfazole, a derivative of thiazole, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazoles also exhibit antiretroviral activity. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Abafungin, an antifungal drug, is another example of a thiazole derivative . This suggests potential antifungal applications for the compound.
Anticancer Activity
Thiazoles have been studied for their anticancer properties. Tiazofurin, a thiazole derivative, is used in cancer treatment . This indicates that the compound could potentially be used in cancer research.
Anti-Alzheimer Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that the compound could be used in research related to neurodegenerative diseases.
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity , indicating potential applications in cardiovascular research.
Antioxidant Activity
Some thiazole-based compounds have shown potent antioxidant activity . This suggests potential applications in research related to oxidative stress and related diseases.
Herbicidal Activity
Thiazole derivatives have been synthesized and tested for herbicidal activities . This suggests potential applications in agricultural research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that thiazole derivatives are non-toxic and environmentally friendly, suggesting that they may be stable under a variety of environmental conditions .
properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(11-3-4-14-15(8-11)23-7-6-22-14)20-17-19-13(10-24-17)12-2-1-5-18-9-12/h1-5,8-10H,6-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJVVICFIRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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